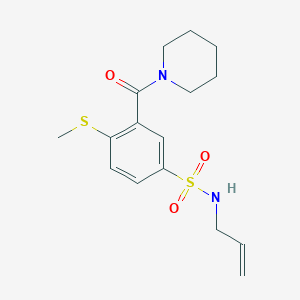![molecular formula C17H26N2O B4713125 4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B4713125.png)
4-[1-(2-phenylethyl)-4-piperidinyl]morpholine
説明
4-[1-(2-phenylethyl)-4-piperidinyl]morpholine, also known as MEM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a morpholine derivative that has a piperidine ring attached to it, which makes it a potent ligand for various receptors in the central nervous system. MEM has been found to have a wide range of applications in the field of neuroscience, including the study of neurotransmitter systems, receptor binding, and the effects of drugs on the brain.
作用機序
The mechanism of action of 4-[1-(2-phenylethyl)-4-piperidinyl]morpholine is complex and involves the binding of the compound to various receptors in the central nervous system. The most well-known receptor that this compound binds to is the NMDA receptor. By binding to this receptor, this compound can modulate the activity of the receptor and affect the release of various neurotransmitters in the brain. This compound has also been found to have an affinity for other receptors such as the sigma receptor and the dopamine transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor that the compound is binding to. When this compound binds to the NMDA receptor, it can modulate the activity of this receptor and affect the release of various neurotransmitters such as glutamate and dopamine. This can lead to changes in synaptic plasticity and neuronal activity, which can have profound effects on learning and memory. This compound has also been found to have effects on other systems in the body, such as the cardiovascular and immune systems.
実験室実験の利点と制限
One of the main advantages of using 4-[1-(2-phenylethyl)-4-piperidinyl]morpholine in lab experiments is its potency and selectivity for specific receptors in the brain. This makes it a valuable tool for studying the effects of drugs on the central nervous system. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure that the compound does not cause harm to the animals or humans being studied.
将来の方向性
There are many potential future directions for research involving 4-[1-(2-phenylethyl)-4-piperidinyl]morpholine. One area of interest is the development of new drugs that target specific receptors in the brain. This compound could be used as a starting point for the development of these drugs, as it has already been shown to have potent effects on various receptors. Another area of interest is the study of the long-term effects of this compound on the brain. This could provide insights into the mechanisms of learning and memory and could lead to the development of new treatments for neurological disorders. Finally, the development of new analytical techniques for studying the effects of this compound could lead to a better understanding of the compound's mechanisms of action and its potential applications in scientific research.
科学的研究の応用
4-[1-(2-phenylethyl)-4-piperidinyl]morpholine has been widely used in scientific research as a tool for studying various aspects of the central nervous system. One of the main applications of this compound is in the study of neurotransmitter systems. This compound has been found to be a potent ligand for the N-methyl-D-aspartate (NMDA) receptor, which is a critical receptor in the brain that is involved in learning and memory. By binding to the NMDA receptor, this compound can modulate the activity of this receptor and provide insights into the functioning of the brain.
特性
IUPAC Name |
4-[1-(2-phenylethyl)piperidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-4-16(5-3-1)6-9-18-10-7-17(8-11-18)19-12-14-20-15-13-19/h1-5,17H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKBEPWNEMPIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B4713061.png)

![1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4713096.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4713105.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713108.png)
![2-[1-benzyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4713109.png)
![3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4713110.png)
![N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4713117.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4713131.png)
![methyl 3-{2-[(4-methylphenyl)thio]ethyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4713138.png)

![5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4713142.png)